3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by the presence of fluorophenyl, furylmethyl, and phenyl groups attached to an isoxazolo[5,4-b]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the isoxazolo[5,4-b]pyridine ring system. Common reagents used in this step include nitriles and hydrazines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using fluorobenzene derivatives and appropriate catalysts.
Attachment of the Furylmethyl Group: The furylmethyl group is attached via a nucleophilic substitution reaction, using furylmethyl halides and suitable bases.
Addition of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using appropriate amines and coupling reagents.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, using nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Interaction with Receptors: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
These interactions result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar fluorinated pyridine core but differs in the substituents attached to the ring.
2-(4-Fluorophenyl)pyridine: This compound shares the fluorophenyl group but lacks the isoxazolo[5,4-b]pyridine core.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine: This compound has a similar furan and pyridine structure but differs in the specific substituents and their positions.
The uniqueness of 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of substituents and the isoxazolo[5,4-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16FN3O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H16FN3O3/c25-19-11-5-4-10-17(19)22-21-18(23(29)26-14-16-9-6-12-30-16)13-20(27-24(21)31-28-22)15-7-2-1-3-8-15/h1-13H,14H2,(H,26,29) |
InChI Key |
DKAPIILMTBQUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC4=CC=CO4)C(=NO3)C5=CC=CC=C5F |
Origin of Product |
United States |
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